N,N'-di-(p-anisyl)ethylenediamine
Description
N,N'-Di-(p-anisyl)ethylenediamine is an ethylenediamine derivative featuring two p-methoxyphenyl (anisyl) groups attached to the nitrogen atoms of the ethylenediamine backbone. These analogs vary in substituent groups, which critically influence their chemical reactivity, chelation capacity, and industrial or biological utility .
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N,N'-bis[(4-methoxyphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2O2/c1-21-17-7-3-15(4-8-17)13-19-11-12-20-14-16-5-9-18(22-2)10-6-16/h3-10,19-20H,11-14H2,1-2H3 |
InChI Key |
AVHNOBYTCDKTEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCNCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)
- Structure : Four 2-pyridylmethyl groups attached to ethylenediamine.
- Applications :
- Key Findings :
N,N,N',N'-Tetrakis(2-quinolylmethyl)ethylenediamine (TQEN)
- Structure: Quinoline-substituted analog of TPEN.
- Applications :
- Key Findings :
N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine (THEED)
- Structure : Four 2-hydroxyethyl groups on ethylenediamine.
- Applications: Initiator for synthesizing multi-armed polypeptides via hydrogen-bonding organocatalysis, yielding polymers with low polydispersity (PDI: 1.02–1.05) .
- Key Findings :
N,N'-Bis(3,4-methylenedioxybenzylidene)ethylenediamine
- Structure : Schiff base with 3,4-methylenedioxybenzylidene substituents.
- Synthesis :
N,N'-Bis(mercaptoacetamido)ethylenediamine
- Structure : Mercaptoacetamido groups on ethylenediamine.
- Applications :
- Key Findings :
Structural and Functional Comparison Table
*Calculated based on substituents and ethylenediamine backbone.
Impact of Substituent Groups
- Electron-Donating Groups (e.g., methoxy in anisyl) : Enhance metal-binding affinity and solubility in polar solvents.
- Aromatic Substituents (e.g., pyridyl/quinaldyl) : Improve fluorescence properties and selectivity for transition metals.
- Hydrophilic Groups (e.g., hydroxyethyl) : Facilitate water solubility, critical for biomedical applications .
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